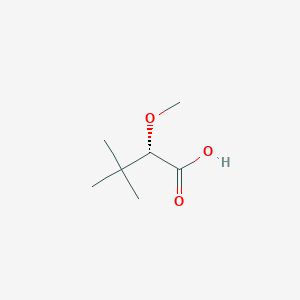

(S)-2-Methoxy-3,3-dimethylbutanoic acid

Descripción

Historical Context of Chiral Carboxylic Acids as Stereochemical Tools

The journey into understanding the three-dimensional nature of molecules began in the 19th century. In 1815, Jean-Baptiste Biot first observed the rotation of plane-polarized light by certain organic substances, a phenomenon he termed optical activity. arizona.eduresearchgate.net This laid the groundwork for Louis Pasteur, who is often hailed as the first stereochemist. medchemexpress.com In 1848, Pasteur meticulously separated enantiomeric crystals of tartaric acid salts, demonstrating that molecules with the same chemical formula could exist as non-superimposable mirror images, which he called "dissymmetry." medchemexpress.com This discovery of optical isomerism, particularly in a carboxylic acid derivative, was a landmark event that established the fundamental principles of stereochemistry. medchemexpress.com

Later, in 1874, Jacobus Henricus van 't Hoff and Joseph Le Bel independently proposed the concept of a tetrahedral carbon atom, providing a structural explanation for the observed optical activity. medchemexpress.com They posited that a carbon atom bonded to four different substituents would result in a chiral molecule. researchgate.net These foundational discoveries, rooted in the study of chiral carboxylic acids like tartaric acid, paved the way for the development of stereochemistry as a distinct and vital field of chemistry.

Significance of Stereochemistry in Modern Organic Chemistry and Material Science

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in contemporary science. arizona.educlockss.orgnih.gov The spatial arrangement of atoms profoundly influences a molecule's physical, chemical, and biological properties. clockss.orgnih.gov In many instances, molecules that are identical in their atomic composition can exhibit vastly different characteristics due to their stereochemistry. clockss.org

The impact of stereochemistry is particularly critical in the pharmaceutical industry. Often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. arizona.edunih.gov The tragic case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen. arizona.edu

Beyond medicine, stereochemistry is crucial in material science. The three-dimensional structure of polymers and other materials dictates their macroscopic properties, such as strength, elasticity, and optical characteristics. By controlling the stereochemistry of monomer units, scientists can design materials with specific and predictable functionalities. clockss.org In essence, understanding and controlling stereochemistry allows chemists to predict and manipulate the outcomes of chemical reactions, design novel drugs, and develop advanced materials. clockss.org

Overview of Butanoic Acid Derivatives in Enantioselective Processes

Butanoic acid and its derivatives are versatile building blocks in organic synthesis. When rendered chiral, they become valuable tools in enantioselective processes, serving as chiral synthons, auxiliaries, or catalysts. nih.govwikipedia.org Chiral auxiliaries, for instance, are stereogenic groups that are temporarily attached to a substrate to direct a chemical reaction towards a specific stereochemical outcome. scielo.org.mx After the reaction, the auxiliary can be removed and often recycled. scielo.org.mx

Various butanoic acid derivatives have been employed in asymmetric synthesis. For example, enantiomerically enriched carboxylic acids and their derivatives are sought-after products in many synthetic endeavors. nih.gov Methods to achieve this include the asymmetric hydrogenation of α,β-unsaturated carboxylic acids and the α-functionalization of carboxylic acid derivatives. nih.gov

The use of chiral auxiliaries derived from amino acids, which can be structurally related to substituted butanoic acids, has become a popular strategy. These auxiliaries can be used in a range of reactions, including aldol (B89426) reactions and Michael additions, to create new stereocenters with high levels of control. scielo.org.mx Specifically, chiral β-substituted γ-amino-butyric acid (GABA) derivatives are a class of molecules with significant pharmaceutical value, and efficient strategies for their asymmetric synthesis are actively being pursued.

Academic Relevance and Research Trajectories for (S)-2-Methoxy-3,3-dimethylbutanoic Acid

(S)-2-Methoxy-3,3-dimethylbutanoic acid is a chiral building block with potential applications in asymmetric synthesis. clockss.org Its structure, featuring a stereogenic center at the α-position to the carboxylic acid and a bulky tert-butyl group, makes it an interesting candidate for inducing stereoselectivity in chemical reactions.

The academic relevance of this compound lies in its potential use as a chiral starting material for the synthesis of more complex, enantiomerically pure molecules. clockss.org The methoxy (B1213986) group at the α-position can influence the reactivity and conformational preferences of the molecule, which can be exploited in stereoselective transformations. The tert-butyl group provides significant steric hindrance, which can be a powerful tool for controlling the approach of reagents to a reactive center.

Research involving (S)-2-Methoxy-3,3-dimethylbutanoic acid and similar chiral α-alkoxy acids is likely to focus on several key areas:

Asymmetric Synthesis of Natural Products and Pharmaceuticals: This compound could serve as a key fragment in the total synthesis of biologically active molecules where a specific stereoisomer is required.

Development of New Chiral Ligands and Catalysts: The carboxylic acid functionality can be modified to create new chiral ligands for asymmetric catalysis. The combination of the methoxy group and the tert-butyl group could lead to ligands with unique stereochemical directing abilities.

Mechanistic Studies: Investigating the role of the α-methoxy group and the bulky substituent in controlling the stereochemical outcome of reactions can provide valuable insights into the principles of asymmetric induction.

While extensive research specifically focused on (S)-2-Methoxy-3,3-dimethylbutanoic acid is not yet widely published, its structural features suggest it is a valuable tool for chemists engaged in the challenging field of asymmetric synthesis.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-methoxy-3,3-dimethylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2,3)5(10-4)6(8)9/h5H,1-4H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUCVJOSXWZMGA-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201254127 | |

| Record name | Butanoic acid, 2-methoxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-20-9 | |

| Record name | Butanoic acid, 2-methoxy-3,3-dimethyl-, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244949-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-methoxy-3,3-dimethyl-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201254127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Stereoselective Synthesis of S 2 Methoxy 3,3 Dimethylbutanoic Acid

Enantioselective Synthetic Routes and Strategy Development

The development of synthetic strategies for (S)-2-Methoxy-3,3-dimethylbutanoic acid primarily revolves around the efficient and stereocontrolled creation of the chiral center at the C2 position. The key intermediate is often the corresponding (S)-2-hydroxy or (S)-2-amino acid, which is then converted to the target methoxy (B1213986) derivative.

The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds as starting materials. For the synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid, the most prominent precursor is L-tert-Leucine, also known as (S)-2-amino-3,3-dimethylbutanoic acid. chemicalbook.commedchemexpress.com This amino acid derivative provides the necessary carbon skeleton and the correct absolute stereochemistry at the C2 position. medchemexpress.com

The typical synthetic sequence involves two main steps:

Conversion of the Amino Group: The amino group of L-tert-leucine is converted to a hydroxyl group. This is commonly achieved through diazotization with sodium nitrite (B80452) in an acidic aqueous solution. This reaction proceeds with retention of configuration, yielding (S)-2-hydroxy-3,3-dimethylbutanoic acid. sigmaaldrich.comnih.gov

Methylation of the Hydroxyl Group: The resulting (S)-2-hydroxy-3,3-dimethylbutanoic acid is then methylated to form the final product. This can be accomplished via a Williamson ether synthesis, using a strong base like sodium hydride to deprotonate the alcohol, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.

A protected form of the amino acid, N-Boc-L-tert-leucine, is also a common starting material in these synthetic routes. nih.gov

Table 1: Key Chiral Precursors

| Compound Name | CAS Number | Molecular Formula | Starting Material Role |

|---|---|---|---|

| (S)-2-Amino-3,3-dimethylbutanoic acid (L-tert-Leucine) | 20859-02-3 | C₆H₁₃NO₂ | Provides the core structure and stereocenter. chemicalbook.com |

| (S)-(-)-2-Hydroxy-3,3-dimethylbutyric acid | 21641-92-9 | C₆H₁₂O₃ | Intermediate formed from L-tert-leucine, precursor to methylation. sigmaaldrich.combldpharm.com |

Asymmetric catalysis offers a powerful method for creating chiral centers from prochiral substrates, often with high enantioselectivity. nih.govfrontiersin.org In this context, the synthesis would target the precursor, (S)-2-hydroxy-3,3-dimethylbutanoic acid, through the asymmetric reduction of its corresponding α-keto acid, 3,3-dimethyl-2-oxobutanoic acid.

This transformation can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands (e.g., BINAP). nih.gov These catalytic systems deliver hydrogen to one face of the ketone preferentially, leading to an excess of the desired (S)-enantiomer. The enantioselectivity of such reactions is highly dependent on the choice of catalyst, ligand, and reaction conditions. nih.govnih.gov The development of organocatalysis also presents opportunities, where small chiral organic molecules can catalyze the asymmetric reduction of the keto acid. researchgate.net Once the chiral hydroxy acid is formed with high enantiomeric purity, it can be methylated as previously described.

When a stereoselective synthesis is not feasible or results in a racemic mixture of 2-hydroxy-3,3-dimethylbutanoic acid, classical resolution can be employed to separate the enantiomers. This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent.

A common strategy is the formation of diastereomeric salts. researchgate.net For instance, racemic 2-hydroxy-3,3-dimethylbutanoic acid can be reacted with an optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine. This reaction produces a mixture of two diastereomeric salts: ((R)-amine)-(S)-acid) and ((R)-amine)-(R)-acid). These diastereomers possess different physical properties, most notably solubility. This difference allows for their separation by fractional crystallization. researchgate.net After separation, the desired diastereomeric salt is treated with a strong acid to liberate the pure (S)-2-hydroxy-3,3-dimethylbutanoic acid, which can then be isolated and subsequently methylated.

Biocatalysis utilizes enzymes to perform chemical transformations with high specificity and selectivity. nih.gov The synthesis of L-tert-leucine, the key chiral pool precursor, has been effectively achieved using enzymatic methods, which are often preferred over traditional chemical synthesis due to milder reaction conditions and higher optical purity. chemicalbook.com

A prominent biocatalytic route involves the reductive amination of 3,3-dimethyl-2-oxobutanoic acid (trimethylpyruvate, TMP) using an NADH-dependent L-leucine dehydrogenase (LeuDH). chemicalbook.com This enzyme catalyzes the conversion of the keto acid to L-tert-leucine with high conversion rates and excellent enantioselectivity in the presence of an ammonium (B1175870) source. chemicalbook.com This enzymatic approach has shown significant potential for industrial-scale production. chemicalbook.com

Table 2: Example of Biocatalytic Synthesis of L-tert-Leucine

| Substrate | Enzyme | Co-factor | Product | Key Advantage |

|---|

Optimization of Reaction Conditions for Maximizing Enantiomeric Purity and Yield

Optimizing reaction parameters is critical to maximize both the chemical yield and the enantiomeric excess (ee) of the final product. In biocatalytic syntheses, such as the LeuDH-catalyzed production of L-tert-leucine, factors including pH, temperature, and the concentrations of the substrate and biocatalyst must be carefully controlled. For example, the pH is often maintained around 8.5 to ensure optimal enzyme activity. chemicalbook.com

In the chemical steps, particularly the methylation of (S)-2-hydroxy-3,3-dimethylbutanoic acid, the choice of reagents and conditions is crucial to prevent racemization and side reactions.

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is effective for deprotonating the hydroxyl group without attacking the carboxylate.

Solvent: Anhydrous polar aprotic solvents, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), are typically used to facilitate the reaction.

Temperature Control: The reaction may be run at low temperatures to control reactivity and minimize potential side reactions.

For large-scale preparations, optimization also involves developing procedures for efficient product isolation and purification, as well as the recovery and recycling of catalysts or chiral auxiliaries to improve process economy. mdpi.com

Chemoenzymatic Approaches to (S)-2-Methoxy-3,3-dimethylbutanoic Acid Synthesis

Chemoenzymatic synthesis combines the high selectivity of biocatalysis with the versatility of traditional chemical reactions. nih.govnih.gov This hybrid approach is particularly well-suited for producing (S)-2-Methoxy-3,3-dimethylbutanoic acid. A typical chemoenzymatic cascade would involve:

Enzymatic Step: An enzyme is used to establish the critical stereocenter. This could be the L-leucine dehydrogenase-catalyzed synthesis of L-tert-leucine from its keto acid precursor as described above. chemicalbook.com Alternatively, an engineered arylmalonate decarboxylase (AMDase) or another oxidoreductase could be used to produce (S)-2-hydroxy-3,3-dimethylbutanoic acid directly from a prochiral substrate. nih.gov

Chemical Step(s): The enantiopure intermediate produced by the enzyme is then converted to the final product using conventional chemical methods. If the enzymatic step produced L-tert-leucine, this would involve diazotization to the hydroxy acid followed by methylation. sigmaaldrich.com If the (S)-hydroxy acid was produced directly, only the final methylation step would be required.

This strategy capitalizes on the strengths of both disciplines, using an enzyme for the most challenging stereoselective transformation and robust chemical methods for the subsequent functional group interconversions. nih.govnih.gov

Applications of S 2 Methoxy 3,3 Dimethylbutanoic Acid in Asymmetric Induction and Chirality Transfer

Utilization as a Chiral Auxiliary in Diastereoselective Transformations

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled. sigmaaldrich.com While many compounds have been developed for this purpose, such as pseudoephedrine and oxazolidinones, specific, well-documented examples of (S)-2-Methoxy-3,3-dimethylbutanoic acid serving this function are not prominently featured in available research. nih.gov

Diastereoselective Reactions Mediated by its Derivatives (e.g., Alkylations, Additions, Rearrangements)

The effectiveness of a chiral auxiliary is demonstrated in its ability to direct the diastereoselective formation of new stereocenters. Typically, the auxiliary is converted into a derivative, such as an amide or ester, which then undergoes a reaction like alkylation, addition, or rearrangement. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the less hindered direction, thus leading to a high diastereomeric excess of one product.

For example, in the case of pseudoephedrine amides, alkylation reactions can proceed with high diastereoselectivity, which is influenced by the formation of a rigid lithium chelate structure. nih.gov While one could hypothesize a similar role for derivatives of (S)-2-Methoxy-3,3-dimethylbutanoic acid, specific studies detailing its performance in such transformations, including data on diastereomeric ratios and yields for alkylations, aldol (B89426) additions, or other rearrangements, are not found in the reviewed literature.

Control of Stereochemistry in Carbon-Carbon and Carbon-Heteroatom Bond Formations

The primary function of a chiral auxiliary is to exert control over the formation of new stereocenters during bond-forming reactions. This includes the creation of both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The predictable stereochemical control offered by established auxiliaries is a cornerstone of modern asymmetric synthesis. researchgate.net

The stereochemical outcome is often rationalized by transition state models, such as the Zimmerman-Traxler model for aldol reactions, which predict the formation of specific diastereomers based on the geometry of a six-membered ring transition state. wikipedia.org The utility of a novel auxiliary would be evaluated by its ability to consistently favor one stereochemical pathway over others across a range of substrates and reaction types. However, empirical data and mechanistic studies supporting the application of (S)-2-Methoxy-3,3-dimethylbutanoic acid for controlling stereochemistry in C-C or C-X bond formations are not available in the surveyed sources.

Precursor for the Design and Synthesis of Chiral Ligands in Asymmetric Catalysis

Chiral ligands are organic molecules that bind to a metal center to create a chiral catalyst. researchgate.net These catalysts are instrumental in enantioselective synthesis, where a small amount of the catalyst can generate large quantities of an enantioenriched product. The development of new ligands is a key area of research in catalysis. nih.gov

Evaluation of Ligand Performance in Enantioselective Catalytic Systems

Below is a hypothetical data table illustrating how the performance of a ligand derived from the target compound might be presented.

| Entry | Substrate | Catalyst Loading (mol%) | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Methyl acetamidoacrylate | 1.0 | Data Not Available | Data Not Available |

| 2 | Itaconic acid | 1.0 | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific performance data for ligands derived from (S)-2-Methoxy-3,3-dimethylbutanoic acid was found.

Building Block in the Stereoselective Synthesis of Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated as a permanent part of a larger, complex molecule during a total synthesis. illinois.edusemanticscholar.org This strategy allows for the efficient construction of molecules with multiple stereocenters, such as natural products and pharmaceuticals. eurekalert.org

The use of (S)-2-Methoxy-3,3-dimethylbutanoic acid as a chiral building block would involve its integration into a larger synthetic target, where its stereocenter becomes one of the defined stereocenters in the final product. This approach is common in the synthesis of complex molecules where preserving stereochemical integrity is paramount. wikipedia.org However, a review of the literature did not yield specific examples of total syntheses where (S)-2-Methoxy-3,3-dimethylbutanoic acid was utilized as a key building block to construct complex molecular architectures.

Construction of Chiral Intermediates for Advanced Synthetic Targets

The construction of chiral intermediates is a cornerstone of modern organic synthesis, enabling the preparation of enantiomerically pure complex molecules such as pharmaceuticals and agrochemicals. Chiral auxiliaries are often employed for this purpose. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a chemical transformation to occur with high diastereoselectivity. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

The effectiveness of a chiral auxiliary is largely dependent on its steric and electronic properties, which create a biased environment for the approaching reagent. For instance, sterically demanding auxiliaries can effectively shield one face of a reactive intermediate, forcing the reaction to occur from the less hindered face.

While no specific applications of (S)-2-Methoxy-3,3-dimethylbutanoic acid as a chiral auxiliary for this purpose were found, conceptually, its structure possesses features that could be relevant for such applications. The presence of a stereogenic center at the α-position to the carboxyl group, combined with a bulky tert-butyl group, could in theory provide the necessary steric hindrance to control the stereochemical outcome of reactions on a substrate to which it is attached.

Stereocontrolled Assembly of Natural Product Scaffolds

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. nih.govoup.comnih.gov Many natural products possess multiple stereocenters, and their biological activity is often dependent on the precise three-dimensional arrangement of these centers. Stereocontrolled synthesis, therefore, is paramount. nih.gov

Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure substances like amino acids or carbohydrates, are frequently used as starting materials. nih.gov Alternatively, chiral auxiliaries can be used to introduce stereocenters at various stages of a synthetic sequence. The iterative use of stereoselective reactions allows for the controlled assembly of complex molecular architectures. oup.com

Although no instances of (S)-2-Methoxy-3,3-dimethylbutanoic acid being used in the stereocontrolled synthesis of natural products were identified in the literature, the general strategy involves the use of chiral reagents or auxiliaries to guide the formation of new stereocenters with high selectivity.

Role as a Chiral Resolution Agent for Racemic Mixtures

Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. wikipedia.org Since enantiomers have identical physical properties, they cannot be separated by conventional techniques like distillation or crystallization. The most common method for chiral resolution involves the use of a chiral resolving agent. wikipedia.orglibretexts.org

For a racemic mixture of a base (e.g., an amine), a chiral acid can be used as a resolving agent. The reaction between the racemic base and the enantiomerically pure chiral acid forms a mixture of two diastereomeric salts. libretexts.org Diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the individual enantiomers of the base can be recovered by treatment with a base to remove the chiral resolving agent.

Commonly used chiral acids for resolution include tartaric acid and mandelic acid. wikipedia.orglibretexts.org While (S)-2-Methoxy-3,3-dimethylbutanoic acid is a chiral carboxylic acid and could theoretically be used to resolve racemic bases, no specific examples of its use in this capacity have been documented in the surveyed literature. The success of a resolution depends on the ability of the resolving agent to form well-defined, separable crystalline salts with one of the enantiomers of the racemic mixture.

Mechanistic and Stereochemical Investigations of S 2 Methoxy 3,3 Dimethylbutanoic Acid Mediated Reactions

Elucidation of Reaction Pathways and Transition State Geometries

There is a lack of specific published research elucidating the reaction pathways and transition state geometries for reactions mediated by (S)-2-Methoxy-3,3-dimethylbutanoic acid. Such studies, typically involving computational chemistry (e.g., Density Functional Theory calculations), are essential for mapping the energetic landscape of a reaction, identifying the lowest energy transition states, and thus predicting the major products.

For related systems, theoretical studies on radical reactions have explored stable intermediates and transition states. For example, the reaction of a methoxymethyl radical with nitrogen dioxide was shown to proceed through stable association intermediates without a significant energy barrier. researchgate.net A similar computational approach would be necessary to determine the specific pathways and geometries for reactions involving (S)-2-Methoxy-3,3-dimethylbutanoic acid.

Analysis of Stereoselectivity Origin in Asymmetric Inductions

The origin of stereoselectivity in reactions controlled by chiral auxiliaries is a key area of study in asymmetric synthesis. researchgate.net The steric and electronic properties of the auxiliary dictate the facial selectivity of an attack on a prochiral center. For an auxiliary like (S)-2-Methoxy-3,3-dimethylbutanoic acid, the bulky tert-butyl group would be expected to play a significant role in blocking one face of a reactive intermediate, such as an enolate.

In well-studied systems like Evans oxazolidinone auxiliaries, the stereochemical outcome is rationalized by a transition state model where one face of the enolate is shielded by a substituent on the auxiliary. williams.edu This forces an incoming electrophile to approach from the less hindered side, resulting in a high degree of diastereoselectivity. williams.edu A similar principle would likely apply to derivatives of (S)-2-Methoxy-3,3-dimethylbutanoic acid, where the tert-butyl group would direct the stereochemical course of the reaction. However, without experimental data, the efficiency and direction of this control remain speculative.

Conformational Analysis of (S)-2-Methoxy-3,3-dimethylbutanoic Acid Derivatives and Intermediates

The conformational preferences of derivatives and intermediates are crucial for understanding the behavior of a chiral auxiliary. researchgate.net The relative orientation of the chiral group to the reactive center in the transition state determines the stereochemical outcome. For derivatives of (S)-2-Methoxy-3,3-dimethylbutanoic acid, the key rotatable bonds would be around the ester or amide linkage connecting it to a substrate.

Spectroscopic and theoretical studies on related 2-substituted acetamides have shown that a delicate balance of Coulombic and orbital interactions governs conformational stability. researchgate.net For instance, the preference for a gauche or cis conformer can be influenced by the polarity of the solvent and the nature of orbital interactions, such as those between antibonding orbitals (e.g., πCO→σC–X). researchgate.net A thorough conformational analysis of an amide or ester of (S)-2-Methoxy-3,3-dimethylbutanoic acid would be required to build a predictive model for its use in asymmetric synthesis.

Understanding Stereoelectronic Effects on Chiral Recognition and Induction

Stereoelectronic effects involve the influence of orbital alignment on the energy and geometry of a molecule. springerprofessional.de These effects are fundamental to chiral recognition and the induction of asymmetry. In the context of a chiral auxiliary, stabilizing or destabilizing interactions between donor (filled) and acceptor (empty) orbitals can lock a transition state into a specific conformation, leading to high stereoselectivity.

For a molecule containing a methoxy (B1213986) group, like (S)-2-Methoxy-3,3-dimethylbutanoic acid, interactions involving the oxygen lone pairs and adjacent sigma or pi antibonding orbitals could be significant. These stereoelectronic factors, in concert with steric effects from the tert-butyl group, would be responsible for the chiral induction. A comprehensive analysis would require high-level computational studies, such as Natural Bond Orbital (NBO) analysis, to dissect the specific orbital interactions that stabilize the favored transition state. researchgate.net

Derivatization and Structure Activity Relationship Sar Studies for Enhanced Stereocontrol

Synthesis of Chiral Esters, Amides, and Other Derivatives for Asymmetric Applications

(S)-2-Methoxy-3,3-dimethylbutanoic acid serves as a valuable precursor for the synthesis of a variety of chiral derivatives. The carboxylic acid functionality is readily converted into esters, amides, and other functional groups, which can then be used to induce chirality in subsequent reactions.

The most common derivatization involves the condensation of the carboxylic acid with a range of chiral or achiral alcohols and amines to form the corresponding esters and amides. researchgate.netmdpi.com This process is a cornerstone of asymmetric synthesis, particularly in the creation of chiral derivatizing agents (CDAs) and chiral auxiliaries. researchgate.net For instance, when reacted with a racemic mixture of a chiral alcohol, (S)-2-Methoxy-3,3-dimethylbutanoic acid forms a mixture of diastereomeric esters. These diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques like HPLC. tcichemicals.com Once separated, the chiral auxiliary can be cleaved to yield the enantiomerically pure alcohol.

Chiral amides, synthesized by reacting the acid with chiral amines, are also extensively used in asymmetric synthesis. researchgate.netnih.gov These amides can act as powerful directing groups, controlling the stereochemical outcome of reactions on adjacent functionalities. The robust nature of the amide bond and the specific steric and electronic environment provided by the (S)-2-Methoxy-3,3-dimethylbutanoic acid moiety contribute to its effectiveness. researchgate.net

Table 1: Examples of Derivatives from (S)-2-Methoxy-3,3-dimethylbutanoic acid and Their Applications

| Reactant | Derivative Type | Resulting Compound Class | Application in Asymmetric Synthesis |

|---|---|---|---|

| Chiral Secondary Alcohols | Chiral Ester | Diastereomeric Esters | Resolution of racemic alcohols, determination of absolute configuration. researchgate.net |

| Chiral Primary Amines | Chiral Amide | Diastereomeric Amides | Asymmetric cycloadditions, alkylations, and reductions. researchgate.netnih.gov |

| Oxalyl Chloride | Acid Chloride | (S)-2-Methoxy-3,3-dimethylbutanoyl chloride | Intermediate for creating a wider range of esters and amides under mild conditions. mdpi.com |

Functionalization Strategies of the Methoxy (B1213986) and Butanoic Acid Groups and Their Impact on Chiral Induction

Targeted modifications of the methoxy and butanoic acid groups are key strategies for modulating the chiral-inducing capabilities of the molecule.

Functionalization of the Butanoic Acid Group: The carboxylic acid is the most versatile handle for modification. Beyond forming esters and amides, it can be reduced to a primary alcohol, which opens up new synthetic possibilities. This resulting chiral alcohol can be used in different types of asymmetric transformations or be a precursor for chiral ligands. Conversion to an acid chloride provides a more reactive species for acylation reactions, allowing for the introduction of the chiral fragment under very mild conditions. mdpi.com Each of these modifications alters how the chiral auxiliary interacts with a substrate, thereby influencing the transition state of the reaction and, consequently, the degree of chiral induction.

Investigation of Steric and Electronic Modifications on Stereoselectivity and Reactivity

The effectiveness of a chiral auxiliary is determined by its ability to create a highly differentiated energetic landscape for the formation of two possible stereoisomers. This is achieved through a combination of steric and electronic effects.

Steric Modifications: The bulky tert-butyl group at the C3 position of (S)-2-Methoxy-3,3-dimethylbutanoic acid provides a significant and fixed steric shield. When this molecule is used as a chiral auxiliary, this group effectively blocks one face of the reacting center, forcing an incoming reagent to approach from the less hindered side. The degree of stereoselectivity can be further tuned by modifying the derivative. For example, in the synthesis of chiral esters for an asymmetric Diels-Alder reaction, increasing the steric bulk of the alcohol portion of the ester can lead to a more crowded environment, further enhancing the facial selectivity.

Table 2: Conceptual SAR for Steric Modifications on Derivatives

| Modification to Derivative | Nature of Steric Change | Impact on Transition State | Expected Effect on Stereoselectivity |

|---|---|---|---|

| Use of a sterically small alcohol (e.g., Methanol) for esterification | Low additional steric bulk | Less differentiation between diastereomeric transition states | Moderate |

| Use of a moderately bulky alcohol (e.g., Isopropanol) | Medium additional steric bulk | Increased energy difference between transition states | High |

Electronic Modifications: The electronic properties of the derivatives play a subtle but critical role in reactivity and selectivity. mdpi.com The methoxy group is an electron-donating group by resonance and electron-withdrawing by induction. wikipedia.org Its net effect is to modulate the electronic nature of the chiral environment. If the derivatives of (S)-2-Methoxy-3,3-dimethylbutanoic acid include aromatic rings (e.g., forming an ester with phenol), the introduction of electron-withdrawing or electron-donating substituents on this ring can alter the electronic properties of the entire auxiliary. An electron-withdrawing group could increase the Lewis acidity of a nearby carbonyl, enhancing its reactivity, while an electron-donating group might have the opposite effect. These electronic perturbations can influence the stability of the desired transition state, providing another layer of control over the stereochemical outcome. nih.gov

Computational and Theoretical Chemistry Approaches for S 2 Methoxy 3,3 Dimethylbutanoic Acid

Quantum Mechanical Calculations for Chiral Recognition and Selectivity Prediction

Quantum mechanical (QM) calculations are fundamental in understanding the subtle energetic differences that govern chiral recognition. For molecules like (S)-2-Methoxy-3,3-dimethylbutanoic acid, methods such as Density Functional Theory (DFT) are employed to model the interactions between the chiral acid (acting as a resolving agent or part of a chiral auxiliary) and a racemic substrate. These calculations can elucidate the stability of diastereomeric complexes formed during a chiral resolution process.

By calculating the energies of the transition states leading to different stereoisomers, researchers can predict which enantiomer will react preferentially. For instance, the energy difference between the transition states for the formation of (R)- and (S)-products allows for the computational prediction of enantiomeric excess (e.e.). nih.gov DFT has been successfully used to study various conformers and investigate the energy-minimized structures of complex molecules. researchgate.net This approach is crucial for designing new chiral auxiliaries and catalysts where (S)-2-Methoxy-3,3-dimethylbutanoic acid or its derivatives could be utilized.

Table 1: Example of DFT-Calculated Energy Data for Stereoselectivity Prediction

| Diastereomeric Transition State | Calculated Activation Energy (Ea) in kcal/mol | Predicted Product |

| (S)-Acid with (R)-Substrate | 10.2 | (R)-Product |

| (S)-Acid with (S)-Substrate | 11.5 | (S)-Product |

| Energy Difference (ΔEa) | 1.3 | Excess of (R)-Product |

Note: This table is illustrative, based on principles discussed in the cited literature, to demonstrate how QM calculations are used. Actual values would require specific calculations for a given reaction.

Molecular Modeling and Docking Simulations of Substrate-Auxiliary/Ligand Interactions

Molecular modeling and docking simulations are powerful tools to visualize and analyze the three-dimensional interactions between a ligand, such as (S)-2-Methoxy-3,3-dimethylbutanoic acid, and a receptor or another molecule. ijnc.irmdpi.com These computational techniques predict the preferred binding orientation and affinity of one molecule to another. ijnc.ir In the context of this chiral acid, docking can be used to simulate its interaction with the active site of an enzyme or its binding to a chiral stationary phase in chromatography.

The process involves generating multiple conformations of the acid and "docking" them into a binding site. A scoring function then estimates the binding energy for each pose, identifying the most stable complex. nih.govmdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for chiral recognition. mdpi.com Molecular dynamics (MD) simulations can further refine these findings by simulating the dynamic behavior of the complex over time, providing insights into its stability and conformational flexibility. nih.govnih.gov

Table 2: Key Interactions in Ligand Binding Identified by Molecular Docking

| Type of Interaction | Description | Relevance to Chiral Recognition |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom (e.g., oxygen). | The carboxylic acid and methoxy (B1213986) groups of the molecule are potential H-bond donors/acceptors, forming specific interactions that can differ between diastereomeric complexes. |

| Hydrophobic Interactions | The tendency of nonpolar groups, like the tert-butyl group, to cluster together away from water. | The bulky tert-butyl group can create specific steric hindrances or favorable van der Waals contacts that influence binding orientation and stability. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | While not present in the acid itself, this is crucial when modeling its interaction with aromatic substrates or receptors. nih.gov |

| Steric Hindrance | Repulsive forces that arise when atoms are brought too close together. | The spatial arrangement of the methoxy and tert-butyl groups creates a unique chiral environment that sterically favors one enantiomer over another in a binding pocket. |

Prediction of Enantioselectivity and Diastereoselectivity Using Advanced Computational Models

Building upon quantum mechanics and molecular modeling, advanced computational models, including machine learning (ML), are increasingly used to predict stereoselectivity with high accuracy and speed. nih.gov These models are trained on large datasets of reaction outcomes, which can be generated from either experimental results or high-throughput QM calculations.

For a reaction involving (S)-2-Methoxy-3,3-dimethylbutanoic acid as a chiral auxiliary, an ML model could be developed to predict the enantiomeric or diastereomeric excess based on the structure of the reactants. The model learns the complex relationship between molecular structure and stereochemical outcome, enabling rapid screening of potential substrates or reaction conditions. nih.gov These predictive tools accelerate the discovery and optimization of stereoselective syntheses by minimizing the need for extensive laboratory experimentation. nih.gov

Electronic Structure Analysis and Theoretical Origins of Chirality

The chirality of (S)-2-Methoxy-3,3-dimethylbutanoic acid originates from its tetrahedral carbon atom bonded to four different substituents: a hydrogen atom, a carboxylic acid group, a methoxy group, and a tert-butyl group. youtube.com Electronic structure analysis provides a deeper understanding of how this arrangement influences the molecule's properties.

Methods like Hirshfeld surface analysis can be used to decode a molecule's spatial attributes and key intermolecular contacts. nih.gov Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) reveals regions of the molecule that are likely to be involved in chemical reactions, indicating its nucleophilic and electrophilic character. The Molecular Electrostatic Potential (MESP) map illustrates the charge distribution across the molecule, highlighting the electronegative oxygen atoms of the carboxyl and methoxy groups as sites for potential interaction. nih.gov

The theoretical origin of homochirality in nature is a subject of extensive research, exploring how a preference for one enantiomer over another could have emerged. nih.govnih.govmdpi.com While abiotic synthesis typically produces a racemic mixture, computational studies help explore hypotheses for how a small initial imbalance could be amplified. nih.gov The specific electronic and steric properties of (S)-2-Methoxy-3,3-dimethylbutanoic acid, as revealed by electronic structure analysis, are what allow it to function effectively in chiral discrimination processes.

Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment

Chiral Chromatography (HPLC, GC) Method Development for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). google.com The separation can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with HPLC being more common for non-volatile carboxylic acids like (S)-2-Methoxy-3,3-dimethylbutanoic acid.

The development of a robust method involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution > 1.5) between the (S)- and (R)-enantiomers. For carboxylic acids, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclodextrin-based CSPs are often effective. nih.govresearchgate.net The indirect approach, which involves derivatizing the enantiomeric mixture with a chiral reagent to form diastereomers that can be separated on a standard achiral column, is also a viable strategy. nih.gov

For direct enantiomeric separation of 2-alkoxy carboxylic acids, CSPs that facilitate multiple interaction mechanisms—such as hydrogen bonding, dipole-dipole interactions, and steric hindrance—are preferred. The carboxylic acid moiety can interact via hydrogen bonding, while the methoxy (B1213986) and tert-butyl groups contribute to steric and dipole interactions.

Research Findings:

While specific published methods for the direct chiral separation of (S)-2-Methoxy-3,3-dimethylbutanoic acid are not prominently available, methodology can be extrapolated from the analysis of structurally similar compounds. For instance, the separation of various chiral acids has been successfully achieved on polysaccharide and cyclodextrin-based columns. nih.govnih.gov A typical method development workflow would test columns like Chiralpak® or Chirobiotic® with different mobile phases (normal-phase, reversed-phase, or polar organic).

Below is an illustrative table of potential HPLC conditions for determining the enantiomeric purity of a sample of (S)-2-Methoxy-3,3-dimethylbutanoic acid.

Table 1: Illustrative Chiral HPLC Method Parameters

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Polar Organic) |

|---|---|---|

| Column | Chiralpak® AD-H (Amylose derivative) | Chirobiotic® V (Vancomycin-based) |

| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1) | Acetonitrile/Methanol/Acetic Acid (95:5:0.1) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temp. | 25 °C | 30 °C |

| Hypothetical tR (S) | 8.5 min | 10.2 min |

| Hypothetical tR (R) | 10.1 min | 12.5 min |

| Resolution (Rs) | > 2.0 | > 2.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination and Absolute Configuration Assignment Using Chiral Derivatizing Agents

NMR spectroscopy, while inherently unable to distinguish between enantiomers, becomes a powerful tool for stereochemical analysis when a chiral derivatizing agent (CDA) is used. nih.gov A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the analyte to form a mixture of diastereomers. wikipedia.org Since diastereomers have different physical properties, their NMR spectra will differ, allowing for both quantification of the diastereomeric (and thus enantiomeric) ratio and, in many cases, assignment of the absolute configuration. nih.gov

For chiral alcohols, amines, and carboxylic acids, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a widely used CDA. wikipedia.org To analyze (S)-2-Methoxy-3,3-dimethylbutanoic acid, it would first be converted to a corresponding ester or amide with a chiral alcohol or amine of known configuration. Alternatively, and more commonly for determining the configuration of an acid, the acid itself can be used to derivatize a chiral alcohol of known configuration.

A more direct approach involves using coupling agents to form esters between the chiral acid and two enantiomers of a chiral alcohol, such as (R)- and (S)-1-phenylethanol. However, the most established method for assigning the absolute configuration of the acid is by derivatizing it with both (R)- and (S)-MTPA to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons on the analyte portion of the two diastereomers, the absolute configuration can be deduced based on the empirical model developed by Mosher. According to this model, protons that lie on one side of the MTPA phenyl group in the favored conformation will be shielded (lower δ), while those on the other side will be deshielded (higher δ).

Research Findings:

The analysis relies on the predictable anisotropic effect of the phenyl group in the MTPA moiety. The favored conformation of the diastereomeric ester places the carbonyl, methoxy, and trifluoromethyl groups of the MTPA portion in a plane. The protons of the derivatized acid that lie "under" the phenyl ring in this conformation will experience a significant shift difference between the (R)-MTPA and (S)-MTPA esters.

For (S)-2-Methoxy-3,3-dimethylbutanoic acid, the key proton signals to monitor would be the methoxy protons (-OCH₃) and the tert-butyl protons (-C(CH₃)₃). The expected chemical shift differences (Δδ) would follow a consistent pattern, allowing for unambiguous assignment.

Table 2: Illustrative ¹H NMR Data for Diastereomeric Esters of 2-Methoxy-3,3-dimethylbutanoic acid with a Chiral Alcohol (e.g., (R)-1-phenylethanol)

| Proton Group | Hypothetical δ for (S,R)-Diastereomer (ppm) | Hypothetical δ for (R,R)-Diastereomer (ppm) | Δδ (δS,R - δR,R) (ppm) | Inferred Configuration |

|---|---|---|---|---|

| -OCH₃ | 3.40 | 3.45 | -0.05 | Consistent with model |

| -C(CH₃)₃ | 1.05 | 1.12 | -0.07 | Consistent with model |

| -CH- (at C2) | 4.10 | 4.08 | +0.02 | Consistent with model |

Spectroscopic Methods for Absolute Configuration Determination (e.g., Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD))

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for the non-destructive determination of absolute configuration in solution. nih.gov These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov

The process involves a synergy between experimental measurement and theoretical calculation.

Experimental Spectrum: The VCD (in the infrared region) or ECD (in the UV-Vis region) spectrum of the enantiomerically pure or enriched sample is recorded.

Computational Modeling: Quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD or ECD spectra for one of the enantiomers (e.g., the (S)-enantiomer). nih.gov This requires a thorough conformational search, as the final calculated spectrum is a Boltzmann-weighted average of the spectra of all significant low-energy conformers.

Comparison and Assignment: The experimental spectrum is then compared to the calculated spectrum. A good match confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated spectrum for the (S)-enantiomer, then the sample has the (R)-configuration.

Research Findings:

VCD is particularly well-suited for molecules like (S)-2-Methoxy-3,3-dimethylbutanoic acid, which possess distinct vibrational modes associated with the carboxylic acid, methoxy, and alkyl groups. Challenges can arise from intermolecular hydrogen bonding (dimerization) of the carboxylic acid, which significantly affects the vibrational spectra. acs.org Such effects must be accounted for by performing the analysis in specific solvents or by explicitly modeling the dimer in the calculations. acs.org ECD is generally more applicable to molecules containing chromophores that absorb in the UV-visible range. While the carboxylic acid group itself is a weak chromophore, its signal may be sufficient for ECD analysis. The combination of both VCD and ECD can provide a highly confident assignment of the absolute configuration. nih.govresearchgate.net

Table 3: Summary of Chiroptical Spectroscopy Workflow for Absolute Configuration

| Step | Description | Expected Outcome for (S)-2-Methoxy-3,3-dimethylbutanoic acid |

|---|---|---|

| 1. Experiment | Record the experimental VCD and/or ECD spectrum of the sample. | A unique spectrum with positive and negative bands (Cotton effects). |

| 2. Computation | Perform DFT calculations and conformational analysis to predict the VCD/ECD spectrum for the (S)-enantiomer. | A predicted spectrum for the (S)-enantiomer. |

| 3. Comparison | Visually and mathematically compare the experimental spectrum with the predicted spectrum. | A direct match between the experimental and calculated (S)-enantiomer spectra would confirm the absolute configuration as (S). |

Emerging Research Directions and Future Prospects for S 2 Methoxy 3,3 Dimethylbutanoic Acid

Integration into Continuous Flow Chemistry for Scalable Stereoselective Synthesis

The stereoselective synthesis of chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. Continuous flow chemistry offers significant advantages over traditional batch processing for such syntheses. mdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time in microreactors can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mit.edunih.gov Furthermore, continuous flow systems are readily scalable, allowing for a seamless transition from laboratory-scale synthesis to industrial production. mdpi.com

While specific studies on the continuous flow synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid are not yet prevalent in the literature, the principles of continuous manufacturing are highly applicable. The synthesis of structurally similar chiral molecules and active pharmaceutical ingredients (APIs) has been successfully demonstrated using this technology. mit.edunih.govacs.org For instance, the continuous synthesis of ibuprofen (B1674241) and other APIs has shown increased efficiency and product purity. mdpi.com The enantioselective synthesis of chiral building blocks for various drugs has also been achieved in continuous flow, often employing immobilized catalysts to facilitate the reaction and purification. researchgate.net

The synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid could be envisioned in a continuous flow setup where a prochiral precursor is subjected to an asymmetric reaction, such as a stereoselective methylation or oxidation, using a chiral catalyst. The integration of in-line purification and real-time monitoring would further enhance the efficiency and quality of the final product.

Table 1: Comparison of Batch vs. Continuous Flow for Stereoselective Synthesis

| Feature | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Limited surface area-to-volume ratio, potential for hot spots | High surface area-to-volume ratio, excellent heat transfer |

| Mass Transfer | Often limited by stirring speed | Efficient mixing through diffusion and convection in microchannels |

| Safety | Large volumes of reagents and solvents, higher risk | Small reaction volumes, inherently safer |

| Scalability | Difficult to scale, often requires re-optimization | Easily scalable by running the system for longer or in parallel |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High reproducibility and consistency |

Adherence to Green Chemistry Principles in its Synthesis and Utilization

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid can be evaluated and optimized using green chemistry metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor. acs.orgcjps.orggoogle.com

Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. chimia.chresearchgate.netrsc.org A high atom economy is achieved in reactions where most of the atoms of the reactants are incorporated into the final product. The synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid should be designed to maximize atom economy by favoring addition and rearrangement reactions over substitutions and eliminations that generate stoichiometric byproducts.

The choice of solvents and reagents is another critical aspect of green chemistry. Utilizing benign solvents like water or ethanol, or even performing reactions under solvent-free conditions, can significantly reduce the environmental impact. acs.org The synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid could potentially be designed to use greener methylating agents or oxidizing agents, avoiding toxic and hazardous materials.

Table 2: Application of the 12 Principles of Green Chemistry to the Synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic Acid

| Principle | Application to (S)-2-Methoxy-3,3-dimethylbutanoic Acid Synthesis |

| 1. Prevention | Design syntheses to avoid waste generation from the outset. |

| 2. Atom Economy | Choose reaction pathways that maximize the incorporation of all materials into the final product. chimia.chresearchgate.netrsc.org |

| 3. Less Hazardous Chemical Syntheses | Use and generate substances with little to no toxicity. |

| 4. Designing Safer Chemicals | The final product itself should have minimal toxicity. |

| 5. Safer Solvents and Auxiliaries | Avoid or replace hazardous solvents with greener alternatives. acs.org |

| 6. Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure whenever possible. |

| 7. Use of Renewable Feedstocks | Explore starting materials derived from renewable resources. |

| 8. Reduce Derivatives | Minimize the use of protecting groups to reduce reaction steps and waste. |

| 9. Catalysis | Utilize catalytic reagents over stoichiometric ones for higher efficiency and selectivity. csic.es |

| 10. Design for Degradation | Design the product to break down into innocuous products after use. |

| 11. Real-time analysis for Pollution Prevention | Monitor reactions in real-time to prevent the formation of byproducts. |

| 12. Inherently Safer Chemistry for Accident Prevention | Choose substances and reaction conditions that minimize the potential for accidents. |

Potential Applications in Materials Science as a Chiral Modifier or Component

Chiral molecules are increasingly being explored for their use in materials science to impart specific properties to polymers and other materials. The incorporation of a chiral component like (S)-2-Methoxy-3,3-dimethylbutanoic acid can induce chirality at the macroscopic level, leading to materials with unique optical, electronic, or mechanical properties. cjps.orgmdpi.com

One potential application is as a chiral modifier for polymers. By incorporating (S)-2-Methoxy-3,3-dimethylbutanoic acid into a polymer backbone or as a pendant group, it may be possible to induce a helical conformation in the polymer chain. researchgate.net Such chiral polymers have applications in chiral chromatography, as sensors for chiral molecules, and in the development of stereoselective catalysts. cjps.org

Another area of interest is the use of chiral molecules as additives in liquid crystals. The presence of a chiral dopant can induce a helical twisting of the liquid crystal phase, leading to the formation of cholesteric phases with unique optical properties. These materials are used in displays and optical sensors. The specific stereochemistry of (S)-2-Methoxy-3,3-dimethylbutanoic acid could be exploited for such applications.

Table 3: Potential Applications of (S)-2-Methoxy-3,3-dimethylbutanoic Acid as a Chiral Modifier in Materials Science

| Application Area | Potential Role of (S)-2-Methoxy-3,3-dimethylbutanoic Acid | Desired Outcome/Property |

| Chiral Chromatography | As a component of a chiral stationary phase. | Enantioselective separation of racemic mixtures. |

| Chiral Sensors | As a recognition element in a sensor system. | Selective detection of specific enantiomers. |

| Asymmetric Catalysis | As a ligand or auxiliary attached to a polymer support. | Creation of a recyclable, heterogeneous chiral catalyst. nih.gov |

| Liquid Crystals | As a chiral dopant. | Induction of a cholesteric phase with specific optical properties. |

| Chiral Polymers | As a monomer or a chiral inducing agent. gfzxb.org | Creation of polymers with helical structures and chiroptical properties. cjps.org |

Development of Immobilized Forms for Recyclable Catalytic Systems

The development of recyclable catalysts is a key goal in sustainable chemistry, as it reduces costs and minimizes waste. rsc.org Chiral catalysts, which are often expensive, are prime candidates for immobilization on solid supports. chimia.chacs.org The immobilization of a chiral molecule like (S)-2-Methoxy-3,3-dimethylbutanoic acid, or a derivative thereof, onto a solid support could lead to the development of a recyclable chiral auxiliary or catalyst. csic.esacs.org

Various immobilization strategies can be employed, including covalent bonding to a polymer support, adsorption onto a solid surface, or encapsulation within a porous material. chimia.chrsc.org The choice of support and immobilization method can significantly impact the activity, selectivity, and stability of the catalyst. acs.org For example, mesoporous silica (B1680970) or organic polymers can serve as robust supports for chiral catalysts used in continuous flow reactors. acs.org

Table 4: Comparison of Immobilization Strategies for Chiral Catalysts

| Immobilization Strategy | Description | Advantages | Disadvantages |

| Covalent Bonding | The catalyst is chemically bonded to the support. | Strong attachment, minimal leaching. | Can be synthetically challenging, may alter catalyst activity. |

| Adsorption | The catalyst is physically adsorbed onto the support surface. | Simple to prepare. | Catalyst may leach from the support over time. |

| Ion Exchange | The catalyst is immobilized through ionic interactions with the support. acs.org | Can be a strong interaction, suitable for charged catalysts. | Limited to charged species, can be sensitive to pH. |

| Encapsulation | The catalyst is physically trapped within the pores of a support material. | Protects the catalyst, can prevent deactivation. | Mass transfer limitations can reduce reaction rates. |

Q & A

Q. What are the common synthetic routes for (S)-2-Methoxy-3,3-dimethylbutanoic acid, and what reagents are typically employed?

The synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid often involves chiral resolution or enantioselective methods. For example, a related compound, Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride, is synthesized via acid-catalyzed deprotection using hydrochloric acid in dioxane, followed by purification . Key reagents include chiral auxiliaries (e.g., tert-butoxycarbonyl protecting groups) and acids for deprotection. Methoxy group introduction may involve alkylation with methyl iodide under basic conditions or asymmetric catalysis to ensure enantiomeric purity.

Q. How is the chiral configuration of (S)-2-Methoxy-3,3-dimethylbutanoic acid confirmed in synthetic products?

Chiral analysis typically employs polarimetry, chiral HPLC, or nuclear magnetic resonance (NMR) with chiral shift reagents. For instance, enantiomeric purity of structurally similar compounds like (S)-Ethyl 2-amino-3,3-dimethylbutanoate is verified using chiral stationary phases in HPLC, where retention times distinguish enantiomers . X-ray crystallography is also used for absolute configuration determination, as seen in studies of nitrobenzamide derivatives .

Q. What role does (S)-2-Methoxy-3,3-dimethylbutanoic acid play in organic synthesis?

The compound serves as a chiral building block for pharmaceuticals and bioactive molecules. Its methoxy and dimethyl groups enhance steric hindrance, directing regioselectivity in reactions. For example, derivatives like Methyl (S)-2-Methoxy-3,3-dimethylbutanoate are intermediates in prodrug synthesis, where ester hydrolysis in vivo releases active metabolites .

Advanced Research Questions

Q. What strategies mitigate carbocation rearrangements during the synthesis of (S)-2-Methoxy-3,3-dimethylbutanoic acid derivatives?

Carbocation instability, common in branched alkanoic acid synthesis, is addressed by optimizing reaction conditions. Low-temperature protocols (e.g., –78°C) and stabilizing solvents (e.g., dichloromethane) minimize rearrangements. In Koch-Haaf carboxylation, tert-alkyl substrates are avoided to prevent skeletal rearrangements; instead, steric protection of intermediates is prioritized . Computational modeling (e.g., DFT) predicts transition states to guide synthetic design .

Q. How do computational methods predict the biological interactions of (S)-2-Methoxy-3,3-dimethylbutanoic acid?

Molecular docking and molecular dynamics simulations evaluate binding affinities to biological targets. For example, studies on analogous nitrobenzamides reveal that methoxy groups enhance hydrophobic interactions with enzyme active sites . Quantitative structure-activity relationship (QSAR) models correlate steric and electronic properties with activity, aiding in lead optimization .

Q. What challenges arise in maintaining enantiomeric purity during large-scale synthesis?

Racemization risks increase under acidic or high-temperature conditions. Strategies include:

- Kinetic resolution : Using enantioselective catalysts (e.g., lipases) to favor the (S)-enantiomer .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize chiral centers during reactions .

- Process monitoring : In-line FTIR or Raman spectroscopy detects enantiomeric excess in real time .

Q. How does the methoxy group influence metabolic stability in pharmacokinetic studies?

Methoxy substituents reduce oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In vivo studies of related compounds show that methoxy groups decrease hydroxylation rates, as observed in 3-methoxy-4-methylphenyl derivatives . Metabolite identification via LC-MS/MS confirms stable methoxy retention in phase I metabolism .

Methodological Considerations

- Synthetic Optimization : Reaction yields are improved via Design of Experiments (DoE), varying parameters like temperature, solvent polarity, and catalyst loading .

- Analytical Validation : Chiral purity is confirmed using circular dichroism (CD) spectroscopy and matched with reference data .

- Biological Assays : Enzyme inhibition assays (e.g., fluorometric assays) quantify IC₅₀ values for target engagement studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.